![molecular formula C23H30N2O6S B2488325 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 922050-30-4](/img/structure/B2488325.png)
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest is part of the tetrahydrobenzo[b][1,4]oxazepine class, which is known for its potential in creating novel therapeutic agents. This compound represents an innovative chemical entity characterized by a complex molecular structure that includes multiple functional groups, such as sulfonamide, dimethoxybenzene, and tetrahydrobenzo[b][1,4]oxazepine moieties.
Synthesis Analysis
The synthesis of related tetrahydrobenzo[b][1,4]oxazepine derivatives often involves multicomponent reactions that efficiently combine different starting materials into complex structures. For instance, a novel one-pot multicomponent reaction involving 2-aminophenols, Meldrum's acid, and isocyanides has been demonstrated to yield tetrahydrobenzo[b][1,4]oxazepine derivatives at ambient temperature with good to excellent yields (Shaabani et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds within the tetrahydrobenzo[b][1,4]oxazepine class has been elucidated through techniques such as X-ray crystallography, revealing intricate details about their three-dimensional conformations. For example, the crystal structure of related compounds has provided insights into the spatial arrangement of the molecular framework, which is crucial for understanding their chemical behavior and interactions with biological targets (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of tetrahydrobenzo[b][1,4]oxazepine derivatives includes their participation in various ring-forming reactions, demonstrating their versatility as synthetic intermediates. For instance, unprotected primary sulfonamide groups in related compounds have facilitated ring-forming cascades, leading to polycyclic [1,4]oxazepine-based inhibitors with significant biological activity (Sapegin et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- A novel one-pot multicomponent reaction involving 2-aminophenols, Meldrum's acid, and isocyanides has been developed for the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives, providing a pathway for the formation of compounds related to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide (Shaabani et al., 2010).
- Research on the dehydration of certain benzodiazepine acids led to the synthesis of novel fused pentacyclic systems, which can be relevant in the study of similar compounds including N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide (Ukhin et al., 2011).
Medicinal Chemistry and Pharmacology
- The primary sulfonamide group in certain molecules, including those similar to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide, has been found to facilitate ring-forming cascades in the synthesis of polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors (Sapegin et al., 2018).
Material Science and Nanotechnology
- Benzimidazole-tethered oxazepine heterocyclic hybrids, which are structurally related to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide, have been synthesized and studied for their molecular structures and potential applications in nonlinear optical (NLO) properties (Almansour et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6S/c1-15(2)13-25-18-9-7-16(11-20(18)31-14-23(3,4)22(25)26)24-32(27,28)21-12-17(29-5)8-10-19(21)30-6/h7-12,15,24H,13-14H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANCKWXBSXQZGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.